molecular formula C26H22N2O3 B2562507 [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate CAS No. 956506-64-2

[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate

Cat. No.: B2562507
CAS No.: 956506-64-2
M. Wt: 410.473
InChI Key: GYJQDKIKFWLCLV-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate is a synthetic pyrazole derivative intended for research and development purposes. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles . These compounds are frequently investigated for activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects . The molecular structure of this compound combines a 3,4-dimethylphenyl-substituted pyrazole core, a feature present in other biologically active molecules , with a 4-formylbenzoate ester moiety. The aldehyde functional group on the benzoate ring is a valuable synthetic handle, allowing for further chemical modifications via condensation or nucleophilic addition reactions, making this compound a versatile intermediate for constructing more complex chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-18-8-11-22(14-19(18)2)25-23(15-28(27-25)24-6-4-3-5-7-24)17-31-26(30)21-12-9-20(16-29)10-13-21/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJQDKIKFWLCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The 3,4-dimethylphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-formylbenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name/Identifier Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Pyrazole - 3,4-Dimethylphenyl
- 4-formylbenzoate
~419.4 (calculated) High reactivity (formyl group) N/A
Compound III () Pyrazolidinone - 3,4-Dimethylphenyl
- 2-sulphobenzoate
~449.5 (calculated) Enhanced solubility (sulphonate) Patent
Compound 10n () Thiazole-piperazine - 3,4-Dimethylphenyl
- Ureido group
508.3 ([M+H]+) Moderate yield (88.8%) Molecules
Ethyl 4-[3-(4-fluorophenyl)... () Dihydropyrimidine - 4-Fluorophenyl
- Pyrazole linkage
~396.4 (calculated) Anti-tubercular activity Literature

Key Observations :

  • Reactivity : The target compound’s formyl group enables Schiff base formation, distinguishing it from sulphobenzoate (Compound III) or ureido (Compound 10n) analogs.
  • Solubility : Compound III’s sulphonate group likely improves aqueous solubility compared to the target’s formylbenzoate.
  • Bioactivity : Fluorophenyl and nitrophenyl analogs () exhibit anti-tubercular activity, suggesting the target’s 3,4-dimethylphenyl group may modulate lipophilicity and target binding .

Physicochemical Properties

  • Lipophilicity (LogP) : The 3,4-dimethylphenyl group increases hydrophobicity (predicted LogP ~4.2) compared to sulphonate-containing Compound III (LogP ~2.1).
  • Synthetic Yield : Target compound synthesis may align with pyrazole-ester derivatives in , where yields range from 88–95% .

Biological Activity

The compound [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Formula: C19H21N3O3
Molecular Weight: 321.39 g/mol
IUPAC Name: this compound
CAS Number: 875858-82-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with 4-formylbenzoic acid or its esters under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the formation of the desired ester.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Klebsiella pneumoniae1464

These results indicate that compounds with similar structures exhibit promising antimicrobial properties, suggesting that This compound may also possess significant antimicrobial activity.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For example, a study investigated the effects of various pyrazole derivatives on cancer cell lines, revealing that certain modifications on the pyrazole ring enhance cytotoxicity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2
A549 (Lung Cancer)12.0

The compound's structure allows for interactions with specific cellular targets, leading to apoptosis in cancer cells. The presence of functional groups on the pyrazole ring is crucial for enhancing its biological activity.

Case Studies

  • Antimicrobial Study : A recent investigation tested a series of pyrazole derivatives against clinical isolates of Staphylococcus aureus and found that modifications at the phenyl group significantly increased antimicrobial activity. The study concluded that compounds with electron-donating groups showed enhanced inhibition compared to their counterparts with electron-withdrawing groups .
  • Anticancer Research : Another study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The results indicated that compounds similar to This compound exhibited selective cytotoxicity against MCF-7 cells, highlighting the potential for developing targeted cancer therapies .

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